molecular formula C20H25ClN2O5 B13412624 p-Cl-Amlodipine

p-Cl-Amlodipine

Cat. No.: B13412624
M. Wt: 408.9 g/mol
InChI Key: BZUCPNWDVIHOQI-UHFFFAOYSA-N
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Description

p-Chloro-Amlodipine: is a derivative of Amlodipine, a well-known calcium channel blocker used primarily in the treatment of hypertension and angina. Amlodipine works by relaxing the blood vessels, allowing blood to flow more easily, thereby reducing blood pressure and alleviating chest pain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Chloro-Amlodipine involves several steps, starting with the preparation of the dihydropyridine ring. This is typically achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia. The p-chloro substituent is introduced via a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: Industrial production of p-Chloro-Amlodipine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: p-Chloro-Amlodipine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol

Major Products Formed:

Mechanism of Action

p-Chloro-Amlodipine exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This inhibition leads to vasodilation, reduced peripheral resistance, and decreased blood pressure. The molecular targets include the L-type calcium channels, and the pathways involved are primarily related to calcium signaling and vascular tone regulation .

Comparison with Similar Compounds

Uniqueness: p-Chloro-Amlodipine is unique due to the presence of the p-chloro substituent, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This modification can potentially enhance its efficacy or reduce side effects .

Properties

Molecular Formula

C20H25ClN2O5

Molecular Weight

408.9 g/mol

IUPAC Name

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(4-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-5-7-14(21)8-6-13/h5-8,17,23H,4,9-11,22H2,1-3H3

InChI Key

BZUCPNWDVIHOQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)Cl)C(=O)OC)C)COCCN

Origin of Product

United States

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